molecular formula C10H13NO B13615457 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

Cat. No.: B13615457
M. Wt: 163.22 g/mol
InChI Key: QRODAZJXMKMZER-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol (CAS 57944-79-3) is an organic compound featuring an ethanol moiety linked to the nitrogen atom of a partially saturated isoindole ring. Its molecular formula is C₁₀H₁₃NO (MW 163.22), and it exists as an oil with a boiling point of 275.8°C and density 1.128 g/cm³ . The compound’s structure includes a bicyclic isoindole core, which distinguishes it from simpler indole derivatives.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(2,3-dihydro-1H-isoindol-1-yl)ethanol

InChI

InChI=1S/C10H13NO/c12-6-5-10-9-4-2-1-3-8(9)7-11-10/h1-4,10-12H,5-7H2

InChI Key

QRODAZJXMKMZER-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(N1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol typically involves the reaction of isoindoline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Isoindole Cores

2-(2,3-Dihydro-1H-Isoindol-5-yl)ethan-1-ol (CAS 1780743-62-5)
  • Key Differences: The ethanol group is attached to the 5-position of the isoindole ring instead of the 1-position.
  • Properties: Molecular formula C₁₀H₁₃NO (MW 163.22), stored at 2–8°C . Positional isomerism likely affects reactivity and intermolecular interactions.
1-(2,3-Dihydro-1H-Isoindol-2-yl)ethan-1-one (CAS 18913-38-7)
  • Key Differences : Substitution of the hydroxyl group with a ketone moiety.
  • Properties: Molecular formula C₁₀H₁₁NO (MW 161.2), stored at room temperature (RT) . The ketone enhances polarity but reduces hydrogen-bonding capacity compared to the alcohol.
2-Amino-1-(2,3-Dihydro-1H-Isoindol-2-yl)ethan-1-one Hydrochloride (CAS 1803591-46-9)
  • Key Differences: Incorporates an amino group and a ketone, forming a hydrochloride salt.
  • Properties: Molecular formula C₁₀H₁₃ClN₂O (MW 212.68) . The amino group increases basicity and solubility in acidic conditions.

Functional Group Variations

2-(1H-Indol-3-yl)ethan-1-ol (HY-W010155)
  • Key Differences : Replaces isoindole with an indole ring.
  • Properties: Molecular formula C₁₀H₁₁NO (MW 161.20). Indole’s planar structure may enhance π-π stacking in biological systems compared to isoindole .
3-Hydroxy-2-Phenyl-2,3-Dihydro-1H-Isoindol-1-one (CAS 18167-15-2)
  • Key Differences : A hydroxy group on the isoindole ring and a phenyl substituent .
  • Properties: Molecular formula C₁₄H₁₁NO₂ (MW 225.25). The phenyl group introduces steric bulk and lipophilicity .

Physicochemical Properties

Compound Molecular Formula MW Boiling Point (°C) Storage Key Functional Groups
2-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol C₁₀H₁₃NO 163.22 275.8 -10°C Alcohol, isoindole
1-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-one C₁₀H₁₁NO 161.2 N/A RT Ketone, isoindole
2-(1H-Indol-3-yl)ethan-1-ol C₁₀H₁₁NO 161.20 N/A RT Alcohol, indole
2-Amino-1-(isoindol-2-yl)ethan-1-one HCl C₁₀H₁₃ClN₂O 212.68 N/A RT Amino, ketone, HCl salt

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